(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule featuring multiple functional groups, including pyrazole, triazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions The initial steps often include the formation of the pyrazole and triazole rings through cyclization reactions The thiazole ring is then introduced via a condensation reaction Key reagents used in these steps include hydrazines, aldehydes, and thioureas
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and solvent selection. Large-scale production may also involve continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Medicine
The compound’s potential medicinal properties are of significant interest. Researchers are investigating its efficacy and safety as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effect. Pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: shares similarities with other compounds containing pyrazole, triazole, and thiazole rings, such as:
Uniqueness
The uniqueness of (5Z)-5-({3-[4-(3-METHYLBUTOXY)PHENYL]-1-PHENYL-1H-PYRAZOL-4-YL}METHYLIDENE)-2-(4-METHYLPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific substitution pattern and the presence of the methylbutoxy group, which may confer unique chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C32H29N5O2S |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C32H29N5O2S/c1-21(2)17-18-39-27-15-13-23(14-16-27)29-25(20-36(34-29)26-7-5-4-6-8-26)19-28-31(38)37-32(40-28)33-30(35-37)24-11-9-22(3)10-12-24/h4-16,19-21H,17-18H2,1-3H3/b28-19- |
InChI Key |
KSAWYAVJUCSTBQ-USHMODERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OCCC(C)C)C6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OCCC(C)C)C6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
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